molecular formula C6H11F2NO2 B12844375 beta,beta-Difluoro leucine

beta,beta-Difluoro leucine

Cat. No.: B12844375
M. Wt: 167.15 g/mol
InChI Key: XXVSVJMOOGHOQD-SCSAIBSYSA-N
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Description

3,3-Difluoro-L-leucine is a fluorinated amino acid derivative of leucine, an essential branched-chain amino acid. The incorporation of fluorine atoms into organic molecules, such as amino acids, can significantly alter their chemical and biological properties. Fluorinated amino acids are valuable in medicinal chemistry, structural biology, and drug design due to their unique characteristics, including increased metabolic stability and altered lipophilicity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3,3-Difluoro-L-leucine include fluorinating agents (e.g., Deoxo-Fluor reagent), oxidizing agents, reducing agents, and hydrogenation catalysts. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of 3,3-Difluoro-L-leucine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while hydrogenation reactions can produce optically pure fluorinated compounds .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-L-leucine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can alter the lipophilicity, metabolic stability, and binding interactions of the compound. In structural biology, 3,3-Difluoro-L-leucine can be used as a probe to study protein-ligand interactions and protein dynamics using 19F NMR spectroscopy .

Comparison with Similar Compounds

Biological Activity

Beta,beta-Difluoro leucine (β,β-DFL) is a fluorinated derivative of the essential amino acid leucine. Its unique structure, characterized by the substitution of two fluorine atoms at the beta carbon, significantly alters its physical and chemical properties, making it an intriguing subject in medicinal chemistry and biochemistry. This article explores the biological activity of β,β-DFL, focusing on its synthesis, interactions, and potential applications in drug design.

Chemical Structure and Properties

The chemical formula of β,β-Difluoro leucine is C6_6H10_10F2_2N2_2O2_2. The introduction of fluorine atoms enhances the stability and bioactivity of peptides and proteins, influencing their conformational dynamics. This modification can lead to improved interactions with biological targets, making β,β-DFL a valuable compound for further research.

Synthesis Methods

Synthesis of β,β-Difluoro leucine can be achieved through various methods, including:

  • Enzymatic Hydrolysis : Utilizing specific enzymes to catalyze the hydrolysis of difluoro α-amino esters.
  • Biomimetic Approaches : Employing biomimetic conditions for enantioselective synthesis, which allows for the rapid assembly of enantiomerically enriched difluoro amino acids from readily available starting materials .
  • Fluorination Reactions : Using fluorinating agents under controlled conditions to achieve selective substitution at the beta position .

Interaction with Biological Systems

β,β-Difluoro leucine has been shown to interact with various biological systems effectively:

  • Substrate for Enzymes : It acts as a substrate for human CCRF-CEM folypoly-γ-glutamate synthetase, demonstrating its potential role in metabolic pathways .
  • Immunostimulatory Effects : Analog compounds like 3,3-difluoro-3,4-dideoxy-KRN7000 have been identified as potent immunostimulators .
  • Peptide Stability : Studies have indicated that difluoro analogs exhibit higher stability compared to their non-fluorinated counterparts. For instance, difluoro-oxytocin synthesized from β,β-DFL showed improved stability under physiological conditions .

Case Study 1: Stability of Difluoro-Oxytocin

A study demonstrated that β,β-Difluoro leucine could be incorporated into oxytocin to create a difluoro variant with enhanced stability. The difluoro-oxytocin exhibited a higher resistance to degradation compared to wild-type oxytocin when subjected to oxidative conditions (63% yield post-folding)【5】.

Case Study 2: Fluorescent Conjugates

Research involving BODIPY-conjugated amino acids showed that β,β-Difluoro leucine could be utilized in creating fluorescent probes for cellular imaging. These conjugates displayed selective affinity for specific cell types (e.g., Langerhans β-cells), indicating potential applications in biomedical research【3】.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of β,β-Difluoro leucine compared to related compounds:

CompoundStructure DescriptionUnique Features
3,3-Difluoro-L-leucine Similar structure but different stereochemistryDistinct biological effects due to stereochemistry
Beta-fluoro alanine Contains only one fluorine atomLess sterically hindered than β,β-Difluoro leucine
3-Fluoroleucine One fluorine substituentUsed in studies related to neurotransmitter activity
3,4-Difluoroproline Difluorination at different positionsAffects conformational properties significantly

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

(2R)-2-amino-3,3-difluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-3(2)6(7,8)4(9)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)/t4-/m1/s1

InChI Key

XXVSVJMOOGHOQD-SCSAIBSYSA-N

Isomeric SMILES

CC(C)C([C@@H](C(=O)O)N)(F)F

Canonical SMILES

CC(C)C(C(C(=O)O)N)(F)F

Origin of Product

United States

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